MFCD06642275

Descripción

MFCD06642275 (CAS No. 1046861-20-4) is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is a boronic acid derivative characterized by a bromine and chlorine substituent on the aromatic ring, which confers unique reactivity and physicochemical properties. Key parameters include:

- LogP (octanol-water partition coefficient): Calculated values range from 0.61–2.15 (XLOGP3: 2.15, WLOGP: 0.78) .

- Solubility: Moderately soluble in water (0.24 mg/mL, 0.00102 mol/L) and classified as "soluble" under standard conditions .

- Synthetic route: Prepared via palladium-catalyzed cross-coupling in tetrahydrofuran (THF)/water at 75°C using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride .

Propiedades

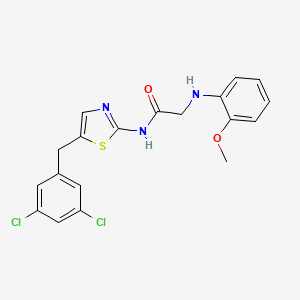

IUPAC Name |

N-[5-[(3,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N3O2S/c1-26-17-5-3-2-4-16(17)22-11-18(25)24-19-23-10-15(27-19)8-12-6-13(20)9-14(21)7-12/h2-7,9-10,22H,8,11H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELDQPMQPMQUES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06642275 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes steps such as nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

On an industrial scale, the production of MFCD06642275 involves large-scale chemical reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality and output.

Análisis De Reacciones Químicas

Types of Reactions

MFCD06642275 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

The reactions involving MFCD06642275 typically require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound.

Aplicaciones Científicas De Investigación

MFCD06642275 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a diagnostic tool.

Industry: MFCD06642275 is utilized in the production of specialty chemicals, polymers, and advanced materials.

Mecanismo De Acción

The mechanism of action of MFCD06642275 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. This interaction can lead to various physiological effects, depending on the context and concentration of the compound.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Two structurally similar compounds were selected for comparison:

| Parameter | MFCD06642275 (C₆H₅BBrClO₂) | (3-Bromo-5-chlorophenyl)boronic acid (CAS: 905306-69-6) | (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS: 1761-61-1) |

|---|---|---|---|

| Molecular Weight | 235.27 g/mol | 138.17 g/mol | 201.02 g/mol |

| Substituents | Br, Cl, B(OH)₂ | Br, Cl, B(OH)₂ | Br, 2Cl, B(OH)₂ |

| LogP (XLOGP3) | 2.15 | 1.64 | 2.47 |

| Solubility (mg/mL) | 0.24 | 0.69 | 0.24 |

| BBB Permeability | Yes | No | No |

| Synthetic Yield | 30–69% (varies by method) | 98% (green chemistry route) | 98% (catalytic method) |

| Similarity Score | - | 0.71 | 0.87 |

Data sourced from experimental studies

Key Differences and Implications

Structural Variations :

- (3-Bromo-5-chlorophenyl)boronic acid lacks BBB permeability due to its smaller molecular size (138.17 g/mol) and lower LogP (1.64), limiting its utility in central nervous system (CNS) drug design .

- (6-Bromo-2,3-dichlorophenyl)boronic acid exhibits higher LogP (2.47) and reduced solubility (0.24 mg/mL), making it less ideal for aqueous-phase reactions compared to MFCD06642275 .

Synthetic Efficiency :

- MFCD06642275 achieves moderate yields (30–69%) via palladium catalysis, whereas the dichloro analogue achieves 98% yield using recyclable A-FGO catalysts under green conditions .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.